molecular formula C7H9N5O5 B028811 3-Nitrophenylguanidine Nitrate CAS No. 142992-99-2

3-Nitrophenylguanidine Nitrate

Cat. No. B028811
M. Wt: 243.18 g/mol
InChI Key: VBYYPCNNGNGURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrophenylguanidine Nitrate is a biochemical used for proteomics research . It has a molecular formula of C7H8N4O2•HNO3 and a molecular weight of 243.18 .


Synthesis Analysis

The synthesis of 3-Nitrophenylguanidine Nitrate involves specific reaction conditions at a temperature between 120 - 140 degrees Celsius for a duration of 0.25 hours .


Chemical Reactions Analysis

The decomposition of guanidinium nitrate, a related compound, has been studied. It was found that the decomposition is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .

Scientific Research Applications

  • Synthesis of Benzotriazin : It's used in the synthesis of 4-substituted 2-nitrophenylguanidines and their nitrates, which can be cyclized to form 3-amino-7-substituted 1,2,4-benzotriazin (Pazdera & Potáček, 1989).

  • High-Performance Energetic Materials : It's significant in the synthesis of nitrate, perchlorate, and dinitramide salts, crucial for evaluating explosive performance and shipping classification (Fischer, Klapötke & Stierstorfer, 2012).

  • Wastewater Treatment Research : This compound is studied for its role in the degradation of nitroguanidine wastewater components (Williams, Macgillivray & Sisk, 1988).

  • Mutagenesis Studies : Nitrosoguanidine, a related compound, is used in research for direct mutagenesis, chromosome replication studies, and chromosome mapping due to its ability to induce mutations (Guerola, Ingraham & Cerdá-Olmedo, 1971).

  • Biomarker in Oxidative Stress : 3-Nitrophenylguanidine Nitrate derivatives like 3-Nitrotyrosine are used as biomarkers to study oxidative stress and protein nitration during biological aging (Gokulrangan et al., 2007).

  • Laser Ignitible Explosives : It has potential applications as a laser ignitible primary explosive in various tests (Fischer, Joas, Klapötke & Stierstorfer, 2013).

  • US Army Propellant Components : It serves as an intermediate in the synthesis of nitroguanidine, a primary component of US Army triple-base propellants (Mullen, Morgan, Lewis, Wheeler & Korte, 1988).

  • Health and Physical Performance : Nitrate supplementation (NO3) has shown potential in treating blood flow disorders and as an ergogenic aid for athletes (Clements, Lee & Bloomer, 2014).

  • Medical Research : Its derivatives like Aminoguanidine are studied for inhibiting enzymes like iNOS, affecting processes like intestinal barrier function and oocyte maturation (Unno et al., 1997; Matta et al., 2009).

  • Environmental Studies : The environmental fate of related compounds like Nitroguanidine is researched, especially their photodegradation and impact on ecotoxicities (Becher et al., 2019).

Safety And Hazards

When handling 3-Nitrophenylguanidine Nitrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

nitric acid;2-(3-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYPCNNGNGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618266
Record name Nitric acid--N''-(3-nitrophenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylguanidine Nitrate

CAS RN

142992-99-2
Record name Nitric acid--N''-(3-nitrophenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrophenylguanidine Nitrate
Reactant of Route 2
Reactant of Route 2
3-Nitrophenylguanidine Nitrate
Reactant of Route 3
Reactant of Route 3
3-Nitrophenylguanidine Nitrate
Reactant of Route 4
Reactant of Route 4
3-Nitrophenylguanidine Nitrate
Reactant of Route 5
3-Nitrophenylguanidine Nitrate
Reactant of Route 6
3-Nitrophenylguanidine Nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.